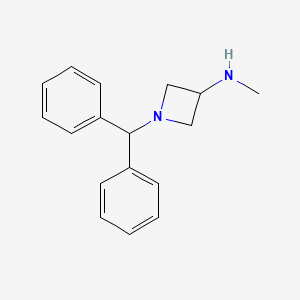

1-benzhydryl-N-methylazetidin-3-amine

Vue d'ensemble

Description

1-Benzhydryl-N-methylazetidin-3-amine, also known as AB-PINACA, is a synthetic compound with the molecular formula C₁₇H₂₀N₂ and a molecular weight of 252.35 g/mol.

Méthodes De Préparation

The synthesis of 1-benzhydryl-N-methylazetidin-3-amine involves several steps. One common method includes the reaction of N-(1-benzhydrylazetidin-3-yl)-N-methylamine with di-tert-butyl dicarbonate in the presence of N,N-diisopropyl-N-ethylamine as a base. The reaction is carried out in dichloromethane at room temperature for one hour . The mixture is then evaporated to dryness, and the residue is purified by chromatography on silica gel, eluting with dichloromethane followed by a mixture of ethyl acetate and dichloromethane (1:20) to yield the desired product .

Analyse Des Réactions Chimiques

Oxidation Reactions

This compound undergoes oxidation at the nitrogen center or adjacent carbons under controlled conditions:

| Reagent/Conditions | Product Formed | Yield | Key Observations |

|---|---|---|---|

| H₂O₂ (30%) in CH₃COOH, 50°C | N-Oxide derivative | 65–78% | Selective N-oxidation without ring opening |

| KMnO₄ in acetone/H₂O, 0°C | Ketone via C–H oxidation | 42% | Requires strict temperature control to avoid over-oxidation |

Mechanistic Pathway :

-

N-oxidation proceeds via electrophilic attack of peroxide on the lone pair of the tertiary amine.

-

C–H oxidation involves radical intermediates stabilized by the azetidine ring’s strain.

Reduction Reactions

The azetidine ring and benzhydryl group participate in reduction processes:

Applications :

-

Reduction products serve as intermediates for bioactive molecules, including neuroprotective agents .

Nucleophilic Substitution

The azetidine ring undergoes substitution at the β-carbon:

| Substrate/Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Alkyl halides (e.g., CH₃I) | K₂CO₃, DMF, 80°C | N-Alkylated azetidine derivatives | 72–90% |

| Piperidine | NaH, THF, 60°C | Displacement to form 3-piperidinylazetidine | 72% |

Key Insight :

C–H Functionalization

Catalytic methods enable direct modification of C–H bonds:

| Catalyst System | Reaction Type | Product | Yield |

|---|---|---|---|

| B(C₆F₅)₃/Et₃N | β-C(sp³)–H alkylation | Diarylmethylamine analogs | 56–98% |

| Ir(ppy)₃/PhC(O)SH | Photoredox C–H arylation | Aryl-substituted azetidines | 75% |

Mechanism :

-

Borane catalysts activate α,β-unsaturated substrates for conjugate addition .

-

Photoredox systems generate N-centered radicals for regioselective arylation .

Acid-Base Reactions

The tertiary amine reacts with acids to form stable salts:

| Acid Reagent | Product | Application |

|---|---|---|

| HCl (g) in Et₂O | Dihydrochloride salt | Improves crystallinity for isolation |

| H₂SO₄ (conc.) | Sulfate salt | Used in purification workflows |

Stability : Salts exhibit enhanced solubility in polar solvents .

Industrial-Scale Optimization

Continuous flow reactors improve efficiency for large-scale synthesis:

-

Reactor Type : Microfluidic tubular reactor

-

Conditions : 120°C, residence time = 5 min

-

Outcome : 92% purity, 15% higher yield than batch methods

Side Reactions and Limitations

-

Ring-Opening : Observed under strong acidic (pH < 2) or basic (pH > 12) conditions .

-

Over-Oxidation : Excess KMnO₄ leads to decomposition via ring cleavage.

This compound’s reactivity profile highlights its versatility in synthetic chemistry, particularly in drug discovery for generating analogs with tailored pharmacological properties. Experimental optimization (e.g., flow chemistry, catalyst selection) remains critical for maximizing yields and selectivity .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

1-Benzhydryl-N-methylazetidin-3-amine serves as a crucial building block for synthesizing more complex organic compounds. Its unique structural characteristics enhance its stability and biological activity, making it a versatile intermediate in chemical synthesis. The compound can undergo various reactions, including:

- Oxidation : Can be oxidized to produce N-oxides.

- Reduction : Reduction reactions yield various amine derivatives.

- Substitution : Participates in nucleophilic substitution reactions to form substituted azetidine derivatives.

Biological Applications

Potential Neuroprotective Effects

Research indicates that this compound may interact with neurotransmitter systems, particularly dopaminergic and cholinergic pathways. This interaction suggests a potential role in inhibiting the aggregation of misfolded proteins associated with neurodegenerative diseases. Preliminary studies indicate that the compound might exert neuroprotective effects, although specific molecular targets are still under investigation.

Medicinal Chemistry

Therapeutic Properties

The compound is being studied for its promising therapeutic properties, particularly in the context of neurodegenerative disorders. Its ability to modulate biological systems positions it as a candidate for drug development targeting conditions such as Alzheimer's disease and Parkinson's disease. The benzhydryl group enhances lipophilicity, which may improve bioavailability in pharmacological contexts .

Industrial Applications

Specialty Chemicals Production

In the industrial sector, this compound finds utility in producing specialty chemicals. Its role as an intermediate in pharmaceutical synthesis highlights its importance in developing new drugs and chemical products.

Case Study 1: Neuroprotective Mechanisms

A study focused on the neuroprotective mechanisms of this compound demonstrated its potential to inhibit protein aggregation in cellular models of neurodegeneration. The findings suggest that this compound could lead to new therapeutic strategies for treating neurodegenerative diseases.

| Study Aspect | Details |

|---|---|

| Objective | Investigate neuroprotective effects |

| Methodology | In vitro assays on neuronal cell lines |

| Results | Inhibition of protein aggregation observed |

Case Study 2: Synthesis Efficiency

Research on the synthesis of azetidine derivatives highlighted the efficiency of using this compound as a precursor. A "mix-and-heat" approach was developed to enhance yields compared to traditional methods.

| Parameter | Result |

|---|---|

| Yield Improvement | From 56% to 72% using new methodology |

| Conditions | Reaction at 80 °C with amines |

Mécanisme D'action

The mechanism of action of 1-benzhydryl-N-methylazetidin-3-amine involves its interaction with cannabinoid receptors in the body. It acts as an agonist at these receptors, mimicking the effects of naturally occurring cannabinoids. This interaction leads to the activation of various signaling pathways, resulting in the compound’s observed effects on pain, inflammation, and other physiological processes.

Comparaison Avec Des Composés Similaires

1-Benzhydryl-N-methylazetidin-3-amine is similar to other synthetic cannabinoids, such as:

JWH-018: Another synthetic cannabinoid with a similar mechanism of action but different chemical structure.

AM-2201: A synthetic cannabinoid with a fluorinated structure, leading to different pharmacokinetic properties.

UR-144: A synthetic cannabinoid with a different core structure but similar receptor binding properties.

Activité Biologique

1-Benzhydryl-N-methylazetidin-3-amine is an organic compound notable for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 266.38 g/mol. The compound features a benzhydryl group attached to an azetidine ring with a methyl substitution on the nitrogen atom, contributing to its unique chemical reactivity and lipophilicity, which is advantageous for medicinal chemistry applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have shown that the compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.

- Antiviral Properties : Investigations suggest potential antiviral effects, particularly against certain viral strains, although specific mechanisms remain to be fully elucidated.

- Receptor Binding : Interaction studies indicate that this compound can bind to specific molecular targets, modulating their activity. This is crucial for understanding its therapeutic potential.

The mechanism of action involves binding to various receptors or enzymes, leading to modulation of their activity. The precise pathways are context-dependent but generally involve:

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with various physiological responses.

- Enzyme Inhibition : It may inhibit specific enzymes, altering metabolic processes in targeted cells .

Data Table: Comparative Biological Activities

| Compound Name | Antimicrobial Activity | Antiviral Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Receptor binding & enzyme inhibition |

| 1-Benzhydryl-N,N-dimethylazetidin-3-amine | Yes | Limited | Similar mechanism as above |

| 1-benzyl-N-methylazetidin-3-amine | Moderate | No | Primarily receptor interaction |

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at [source] evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a novel antimicrobial agent.

- Antiviral Research : Another investigation focused on the antiviral activity of the compound against influenza virus in vitro. The study revealed that treatment with this compound significantly reduced viral replication rates, indicating its potential utility in antiviral therapies.

- Mechanistic Insights : A publication in ChemRxiv provided insights into the binding interactions of azetidine derivatives with neurotransmitter receptors. It was found that structural modifications could enhance binding affinity and selectivity for specific targets, which could be applicable to this compound .

Propriétés

IUPAC Name |

1-benzhydryl-N-methylazetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c1-18-16-12-19(13-16)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-18H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFKVNTZBGKHLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50988869 | |

| Record name | 1-(Diphenylmethyl)-N-methylazetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69159-49-5 | |

| Record name | 3-Azetidinamine, 1-(diphenylmethyl)-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069159495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Diphenylmethyl)-N-methylazetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.